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N-cyclohexylcyclohexanamine, also known as (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a secondary amine characterized by its unique molecular structure that includes cyclohexyl groups and an amino acid moiety. The compound has a molecular formula of CHN and a molecular weight of approximately 181.3177 g/mol. It typically appears as a colorless to pale yellow liquid with a faint fishy odor, which is common among amines, and has limited solubility in water (approximately 1 g/L at 20°C) with a boiling point around 256°C .
Boc-Tyr(Me)-OH DCHA itself doesn't have a specific mechanism of action. It functions as a building block to incorporate a methylated tyrosine unit into a peptide chain. The final peptide containing the modified tyrosine may have its own biological activity depending on the sequence and its target in the body [].
Boc-Tyr(Me)-OH DCHA functions as a protected amino acid building block. The N-terminus (amino group) is protected by a Boc (tert-Butyloxycarbonyl) group, while the side chain hydroxyl group of tyrosine is unprotected. The key feature is the N-methylation on the tyrosine side chain (denoted by "Me"). This modification allows for the incorporation of a methyl group into the final peptide product, potentially impacting its function or stability.
During SPPS, Boc-Tyr(Me)-OH DCHA is attached to a growing peptide chain on a solid support. The Boc protecting group is then selectively removed using an appropriate deprotection reagent, allowing the next amino acid to be coupled. This cycle of coupling and deprotection is repeated until the desired peptide sequence is obtained.
The N-methylation of tyrosine in Boc-Tyr(Me)-OH DCHA serves various purposes in peptide research:
N-methylation can mimic protein phosphorylation, a cellular process that regulates protein activity. By incorporating N-methylated tyrosine residues, researchers can investigate how methylation affects protein function and signaling pathways [].
Methylation can enhance the stability of peptides against enzymatic degradation. This is because the methyl group hinders the action of proteases, enzymes that break down proteins [].
N-methylated tyrosine can serve as a probe to study protein-protein interactions. By strategically placing the modification within a peptide sequence, researchers can gain insights into how proteins bind to each other [].
The major products formed from these reactions include Boc-protected derivatives and deprotected amino acids, depending on the reagents and conditions used .
N-cyclohexylcyclohexanamine can be synthesized through several methods:
N-cyclohexylcyclohexanamine has various applications across multiple industries:
Several compounds share structural similarities with N-cyclohexylcyclohexanamine:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Dicyclohexylamine | Contains two cyclohexyl groups | Used in rubber production; higher boiling point |
| Cyclohexylamine | A primary amine; simpler structure | More soluble than N-cyclohexylcyclohexanamine |
| N,N-Dimethylcyclohexylamine | Methyl substitutions on nitrogen | Increased basicity; different reactivity |
| Boc-beta-cyclohexyl-L-alanine | Boc-protected amino acid | Used in peptide synthesis; unique stereochemistry |
| Boc-alpha-cyclohexyl-D-glycine | Another protected amino acid | Structural differences influence reactivity |
N-cyclohexylcyclohexanamine's uniqueness lies in its dual cyclohexyl structure, which enhances its hydrophobic properties and reactivity compared to simpler amines like cyclohexylamine. This structural complexity allows for diverse applications in industrial chemistry and pharmaceuticals, setting it apart from its counterparts .